molecular formula C14H10BrN3O3S B14170309 N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 714233-11-1

N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B14170309
CAS No.: 714233-11-1
M. Wt: 380.22 g/mol
InChI Key: BYRNDJHNHSHWDK-UHFFFAOYSA-N
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Description

N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a furan ring, a thiadiazole ring, and a bromophenoxy group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. This reaction produces N-(4-bromophenyl)furan-2-carboxamide, which is then further reacted with thiadiazole derivatives to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)furan-2-carboxamide: Shares the furan and bromophenyl groups but lacks the thiadiazole ring.

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

Uniqueness

N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to the combination of its furan, thiadiazole, and bromophenoxy groups, which contribute to its distinct chemical properties and biological activities. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

CAS No.

714233-11-1

Molecular Formula

C14H10BrN3O3S

Molecular Weight

380.22 g/mol

IUPAC Name

N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C14H10BrN3O3S/c15-9-3-5-10(6-4-9)21-8-12-17-18-14(22-12)16-13(19)11-2-1-7-20-11/h1-7H,8H2,(H,16,18,19)

InChI Key

BYRNDJHNHSHWDK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Br

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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